An In-depth Technical Guide to 3-Chloro-5-methylphenol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Chloro-5-methylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 3-chloro-5-methylphenol (also known as 5-chloro-m-cresol). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
3-Chloro-5-methylphenol is a halogenated phenolic compound. At room temperature, it exists as a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 3-chloro-5-methylphenol[2] |
| CAS Number | 58291-77-3[2] |
| Molecular Formula | C₇H₇ClO[2][3] |
| SMILES | CC1=CC(=CC(=C1)Cl)O[2] |
| InChI | InChI=1S/C7H7ClO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3[2] |
| InChIKey | QXHZLCYUCTZZNL-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 142.58 g/mol [1][2] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 64.00 °C (337.15 K)[1] |
| Boiling Point | ~230 - 237.5 °C at 760 mmHg[1][4] |
| Density | ~1.2 - 1.26 g/cm³[1][5] |
| pKa | Estimated at ~9.55 (based on the isomer 4-chloro-3-methylphenol) |
| XLogP3 | 2.6[2] |
| Solubility | Generally soluble in organic solvents like alcohol and ether; limited solubility in water.[1] |
Chemical Structure and Spectroscopic Analysis
The structure of 3-chloro-5-methylphenol consists of a benzene (B151609) ring substituted with a hydroxyl group, a chlorine atom, and a methyl group at positions 1, 3, and 5, respectively. The presence and positions of these functional groups dictate the molecule's chemical reactivity and spectroscopic properties.
¹H NMR Spectroscopy (Predicted)
In a typical ¹H NMR spectrum (in CDCl₃), one would expect the following signals:
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A singlet for the methyl protons (-CH₃) at approximately 2.3 ppm.
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A singlet for the phenolic proton (-OH), which can be broad and its chemical shift can vary (typically between 4-7 ppm) depending on concentration and solvent.
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Three signals for the aromatic protons in the range of 6.7-7.2 ppm. Due to the substitution pattern, these protons would likely appear as distinct singlets or narrow multiplets.
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals:
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One signal for the methyl carbon at approximately 21 ppm.
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Six signals for the aromatic carbons between 115 and 157 ppm. The carbon attached to the hydroxyl group (C1) would be the most deshielded, followed by the carbon attached to the chlorine atom (C3). The other carbons (C2, C4, C5, C6) would have chemical shifts influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3-chloro-5-methylphenol would exhibit characteristic absorption bands for its functional groups:
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A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
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C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
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C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.
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A C-O stretching vibration around 1200-1260 cm⁻¹.
-
A C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.
Experimental Protocols
Synthesis of 3-Chloro-5-methylphenol via Electrophilic Aromatic Substitution
This protocol is adapted from established methods for the chlorination of substituted phenols. The primary challenge in the synthesis of 3-chloro-5-methylphenol from 3-methylphenol (m-cresol) is directing the chlorination to the desired position and avoiding the formation of isomers.
Objective: To synthesize 3-chloro-5-methylphenol by the direct chlorination of 3-methylphenol using sulfuryl chloride.
Materials:
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3-Methylphenol (m-cresol)
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Sulfuryl chloride (SO₂Cl₂)
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Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Dichloromethane (B109758) (DCM) or another suitable inert solvent
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Hexanes
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Ethyl acetate (B1210297)
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylphenol (1 equivalent) in dry dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous aluminum chloride (0.05 equivalents) to the stirred solution.
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane dropwise via the addition funnel over 1-2 hours, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to separate the desired 3-chloro-5-methylphenol from other isomers and unreacted starting material.
Expected Outcome: A crystalline solid, which can be further purified by recrystallization.
Biological Activity and Applications
3-Chloro-5-methylphenol, like other chlorinated phenols, is recognized for its antiseptic and antimicrobial properties.[1] It is effective against a broad spectrum of bacteria and fungi.
Mechanism of Action
The primary mechanism of antimicrobial action for phenolic compounds involves the disruption of microbial cell membranes. At lower concentrations, they inhibit essential enzyme systems, while at higher concentrations, they cause the coagulation of cellular proteins. Specifically, chlorocresols are known to induce cytoplasmic leakage, which disrupts membrane permeability and dissipates the proton motive force necessary for ATP synthesis.
Applications
Due to its efficacy as a microbicide, 3-chloro-5-methylphenol has several industrial and pharmaceutical applications:
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Antiseptic Agent: It can be used in disinfectant formulations for skin and surfaces.[1]
-
Preservative: It is utilized as a preservative in some industrial formulations, such as pesticides, to prevent microbial degradation.[1]
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Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]
Safety and Handling
3-Chloro-5-methylphenol is classified as hazardous. It is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[2]
GHS Hazard Statements:
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H302: Harmful if swallowed[2]
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H315: Causes skin irritation[2]
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H318: Causes serious eye damage[2]
-
H335: May cause respiratory irritation[2]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
